2-甲基噻吩并噻嗪

描述

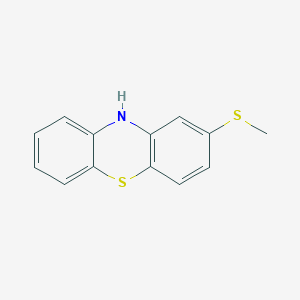

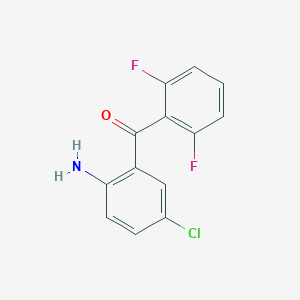

2-Methylthiophenothiazine is a derivative of the phenothiazine family, a class of heterocyclic compounds that contain a three-ring system with sulfur and nitrogen as heteroatoms. This compound is of interest due to its structural relevance to various biologically active molecules and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzothiazine derivatives has been explored through different methods. One approach involves the ring closure of (2-isocyanophenylthio)methyl anions, which are stabilized by electron-withdrawing groups (EWGs), to form 2,4-disubstituted 4H-1,4-benzothiazine derivatives. This process uses sodium hydride or potassium tert-butoxide for deprotonation, followed by trapping with electrophiles . Another method includes the tandem addition–iodocyclization of o-ethynylphenyl isothiocyanates with N- and O-nucleophiles, leading to the formation of benzo[d][1,3]thiazines . Additionally, a metal-free [2+1+3] cyclization process has been developed to synthesize 1,3-diazaphenothiazines from 2-methylbenzothiazole salts, aldehydes, and amidine hydrochlorides using ethanol and oxygen as an oxidant .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives, closely related to 2-methylthiophenothiazine, has been characterized by extensive intramolecular hydrogen bonds. For instance, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives are stabilized by these hydrogen bonds. The heterocyclic thiazine rings in these structures adopt half-chair conformations .

Chemical Reactions Analysis

Chemical reactions involving phenothiazine derivatives have been studied, including the synthesis of 10-(hetero/arylthio)acetyl-2-chlorophenothiazines via the interaction of 10-chloroacetyl-2-chlorophenothiazine with potassium mercaptides. The oxidation of these compounds using a H2O2/CH3COOH mixture has also been explored . Furthermore, the synthesis of 1,4-diazaphenothiazine and its benzo derivatives from 2,3-dichloropyrazine and 2-aminothiophenol demonstrates the chemical transformations that phenothiazine derivatives can undergo .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-methylthiophenothiazine are not detailed in the provided papers, the properties of similar compounds suggest that these derivatives exhibit significant stability due to intramolecular hydrogen bonding and can form various molecular conformations such as half-chair structures . The reactivity of these compounds with nucleophiles and their ability to undergo oxidation reactions indicate a level of chemical versatility that is important for further functionalization and potential applications .

科学研究应用

抗癌活性

2-甲基噻吩并噻嗪(在硫利达嗪的结构中发现)已显示出有希望的抗癌活性,特别是在宫颈癌和子宫内膜癌细胞中。Kang 等人(2012 年)的研究表明,硫利达嗪通过靶向 PI3K/Akt/mTOR 信号通路诱导细胞凋亡,表明其抑瘤作用的潜在机制。这条通路对细胞生长和存活至关重要,表明硫利达嗪及其衍生物(如 2-甲基噻吩并噻嗪)可能在抑制癌细胞增殖和诱导细胞死亡方面有效 (Kang 等,2012)。

神经保护特性

吩噻嗪的衍生物,包括与 2-甲基噻吩并噻嗪相关的结构,已被探索其神经保护作用。Poteet 等人(2012 年)证明,亚甲蓝(一种吩噻嗪衍生物)可以作为一种替代的线粒体电子传递载体,增强细胞氧气消耗。这种特性使其能够减少线粒体超氧化物产生,并在帕金森病和中风模型中提供神经保护,突出了吩噻嗪衍生物在神经退行性疾病中的潜在治疗应用 (Poteet 等,2012)。

酶抑制

Premavathi 等人(2023 年)对与 2-甲基噻吩并噻嗪共享核心结构的氮杂吩噻嗪类似物进行的计算研究显示,作为乙酰胆碱酯酶抑制剂具有希望的结果。这些发现表明这些化合物有可能通过抑制分解对记忆和认知至关重要的神经递质的酶来治疗阿尔茨海默病等疾病 (Premavathi 等,2023)。

安全和危害

2-Methylthiophenothiazine has several hazard statements associated with it, including H302 (may be harmful if swallowed), H317 (may cause an allergic skin reaction), H373 (may cause damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) .

属性

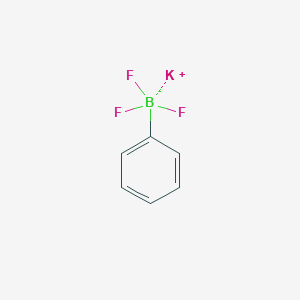

IUPAC Name |

2-methylsulfanyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVKBOLDEFIQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064759 | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthiophenothiazine | |

CAS RN |

7643-08-5 | |

| Record name | 2-(Methylthio)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7643-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(methylsulfanyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

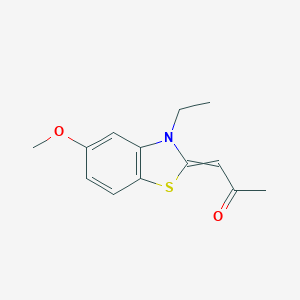

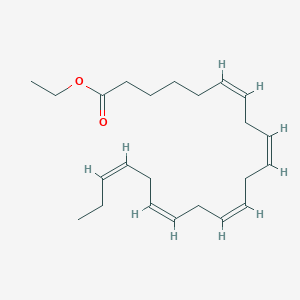

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)